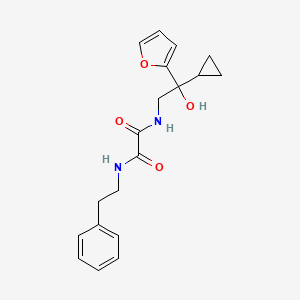
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl and furan intermediates, followed by their coupling with oxalamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the furan ring or the cyclopropyl group.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The furan ring and cyclopropyl group contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- 2-cyclopropyl-N-[1-(furan-2-yl)-2-(2-methylpropoxy)ethyl]pyrimidin-4-amine
- [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid
Uniqueness
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a furan ring and a cyclopropyl group in the same molecule is relatively rare, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-17(20-11-10-14-5-2-1-3-6-14)18(23)21-13-19(24,15-8-9-15)16-7-4-12-25-16/h1-7,12,15,24H,8-11,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDWWHKILWIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)
![1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2450532.png)
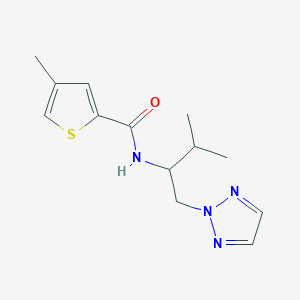
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2450534.png)
![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)
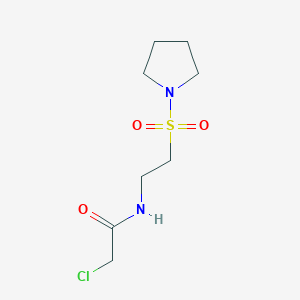
![1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B2450541.png)
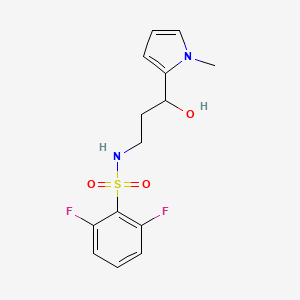
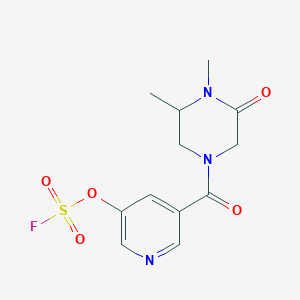
![7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2450544.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2450546.png)
![2,4-Dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2450549.png)
![Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2450551.png)

